3-(Phenylsulfanyl)cyclobutan-1-ol
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Overview
Description
3-(Phenylsulfanyl)cyclobutan-1-ol is an organic compound with the molecular formula C10H12OS It is characterized by a cyclobutane ring substituted with a phenylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-ol typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable phenylsulfanyl precursor reacts with the cyclobutane ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanethiol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Phenylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylsulfanyl group can participate in π-π interactions and nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)cyclobutan-1-ol: Similar structure but with a sulfonyl group instead of a sulfanyl group.
3-(Phenylthio)cyclobutan-1-ol: Another similar compound with a thioether group.
Uniqueness
3-(Phenylsulfanyl)cyclobutan-1-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenylsulfanylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRIZALZISLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1SC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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